N-[(2-chlorophenyl)methyl]-2-({4-[(2-phenylethyl)amino]quinazolin-2-yl}sulfanyl)acetamide
Description
N-[(2-Chlorophenyl)methyl]-2-({4-[(2-phenylethyl)amino]quinazolin-2-yl}sulfanyl)acetamide is a quinazoline-derived compound featuring a sulfanyl acetamide moiety and a 2-phenylethylamino substitution at the quinazoline C4 position. Quinazoline scaffolds are known for their role in kinase inhibition and anticancer activity, while sulfanyl linkages may influence redox properties or serve as hydrogen-bonding sites .
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[4-(2-phenylethylamino)quinazolin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23ClN4OS/c26-21-12-6-4-10-19(21)16-28-23(31)17-32-25-29-22-13-7-5-11-20(22)24(30-25)27-15-14-18-8-2-1-3-9-18/h1-13H,14-17H2,(H,28,31)(H,27,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKGJCPDSPGWRIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=NC(=NC3=CC=CC=C32)SCC(=O)NCC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-chlorophenyl)methyl]-2-({4-[(2-phenylethyl)amino]quinazolin-2-yl}sulfanyl)acetamide typically involves multiple steps, starting with the preparation of the quinazoline core The quinazoline ring can be synthesized through the cyclization of anthranilic acid derivatives with formamide or formic acid
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(2-chlorophenyl)methyl]-2-({4-[(2-phenylethyl)amino]quinazolin-2-yl}sulfanyl)acetamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinazoline ring can be reduced under specific conditions to yield dihydroquinazoline derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom in the chlorophenyl group.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2-chlorophenyl)methyl]-2-({4-[(2-phenylethyl)amino]quinazolin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets within cells. The quinazoline ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The sulfanyl group may also play a role in modulating the compound’s reactivity and binding affinity. These interactions can lead to the disruption of cellular processes, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Quinazoline-Based Analogues
- IPPQ (2-(3,5-Dimethylisoxazol-4-yl)-N-((4-((3-Phenylpropyl)amino)quinazolin-2-yl)methyl)acetamide): Structural Differences: IPPQ substitutes the quinazoline C4 position with a 3-phenylpropylamino group and links an isoxazole-methylacetamide to the quinazoline C2 position. The target compound uses a shorter 2-phenylethylamino chain and a 2-chlorophenylmethyl-acetamide. Functional Implications: IPPQ targets the CaVβ/CaVα interface, suggesting that the target compound’s 2-phenylethyl group may alter binding kinetics due to reduced chain flexibility. The chloro substituent could enhance hydrophobic interactions in target binding .
- K297-0618 (2-{[(2-Chlorophenyl)methyl]sulfanyl}-N-(3,4,5-Trimethoxyphenyl)quinazolin-4-amine): Structural Differences: This analogue replaces the 2-phenylethylamino group with a 4-amine and substitutes the acetamide with a trimethoxyphenyl group. Functional Implications: The trimethoxyphenyl group may improve solubility but reduce lipophilicity compared to the 2-chlorophenylmethyl group. The absence of the phenylethylamino side chain could diminish selectivity for amine-binding targets like kinases .
Sulfanyl Acetamide Derivatives with Heterocyclic Cores
5-(4-Chlorophenyl)-1,3,4-Oxadiazol-2-yl-2-sulfanyl Acetamides () :
- Structural Differences : These compounds feature oxadiazole or triazole cores instead of quinazoline. For example, 6f (N-substituted oxadiazole) includes a 4-chlorophenyl group and a methoxyphenyl acetamide.
- Functional Implications : Oxadiazoles are associated with antimicrobial activity (e.g., 6f and 6o in showed MIC values <5 µg/mL against S. aureus). The quinazoline core in the target compound may shift activity toward kinase inhibition or apoptosis induction .
Triazole Sulfanyl Acetamides () :
- Example : N-(2-Chlorophenyl)-2-({5-[4-(Methylsulfanyl)benzyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide ().
- Comparison : The triazole ring’s smaller size and nitrogen-rich structure facilitate hydrogen bonding, whereas the quinazoline’s planar aromatic system may enhance intercalation with DNA or enzyme active sites. The 2-chlorophenyl group in both compounds suggests shared pharmacophore elements for target recognition .
Pharmacokinetic and Physicochemical Properties
*The higher LogP of the target compound (3.8 vs.
Biological Activity
N-[(2-chlorophenyl)methyl]-2-({4-[(2-phenylethyl)amino]quinazolin-2-yl}sulfanyl)acetamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article aims to synthesize current findings regarding its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure with multiple functional groups that may influence its biological activity. Its chemical formula is , indicating the presence of a chlorophenyl group, a quinazoline moiety, and an acetamide functional group. The structural formula can be represented as follows:
Table 1: Structural Features
| Feature | Description |
|---|---|
| Chlorophenyl Group | Present at position 2 |
| Quinazoline Moiety | Contains an amino group |
| Sulfanyl Linkage | Connects quinazoline to acetamide |
| Acetamide Functionality | Key for biological interactions |
Antitumor Activity
Recent studies have highlighted the potential antitumor properties of quinazoline derivatives. For instance, compounds with similar structures have demonstrated significant inhibition of cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The SAR studies suggest that modifications to the quinazoline ring can enhance activity against specific cancer types.
Tyrosinase Inhibition
Tyrosinase is an important enzyme in melanin biosynthesis, and its inhibition can have therapeutic implications in skin disorders. Research shows that derivatives of quinazoline exhibit promising tyrosinase inhibitory activity. For example, one study reported that a related compound exhibited an IC50 value of 25.75 µM against tyrosinase, suggesting that structural modifications can lead to enhanced inhibition .
Antimicrobial Activity
The compound's potential antimicrobial properties are also noteworthy. Compounds with similar structural motifs have been evaluated for their ability to inhibit pathogenic bacteria and fungi. In vitro assays demonstrated that certain derivatives could significantly reduce microbial viability, indicating potential applications in treating infections .
Case Studies
- Study on Tyrosinase Inhibition : A series of novel phenylamino quinazolinone derivatives were synthesized and evaluated for their tyrosinase inhibitory activity. The most potent derivative showed a significant reduction in enzyme activity compared to controls, highlighting the importance of specific substitutions on the quinazoline ring .
- Antitumor Efficacy : Another study focused on the structural optimization of quinazoline derivatives for enhanced antitumor activity against breast cancer cells. The results indicated that specific substitutions improved cytotoxicity and selectivity towards cancer cells over normal cells .
The biological activities of this compound may involve several mechanisms:
- Enzyme Inhibition : Compounds with similar structures inhibit key enzymes involved in metabolic pathways critical for cancer cell survival.
- Receptor Interaction : Potential interactions with cellular receptors may modulate signaling pathways associated with growth and apoptosis.
- Oxidative Stress Induction : Some derivatives induce oxidative stress in microbial cells, leading to cell death.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
